{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate
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Overview
Description
{3-Hydroxybicyclo[310]hexan-6-yl}methyl benzoate is a complex organic compound characterized by a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate typically involves the formation of the bicyclo[3.1.0]hexane skeleton followed by esterification with benzoic acid. One reported method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or alcohols.
Scientific Research Applications
{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor in photochemical reactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate involves its interaction with specific molecular targets and pathways. For instance, in photochemical reactions, it acts as a precursor that undergoes Norrish Type II photochemical reactions to form cyclopentene structures . The hydroxyl and ester groups play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-Hydroxybicyclo[3.1.0]hexan-6-yl(phenyl)methanone: Similar bicyclic structure but with a phenyl group instead of a benzoate group.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains a nitrogen atom in the bicyclic structure and is used in antiviral medications.
Uniqueness
{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate is unique due to its specific combination of a bicyclic structure with a benzoate ester. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as photochemical reactions and drug synthesis.
Properties
IUPAC Name |
(3-hydroxy-6-bicyclo[3.1.0]hexanyl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-10-6-11-12(7-10)13(11)8-17-14(16)9-4-2-1-3-5-9/h1-5,10-13,15H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAGQZAQKPRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2COC(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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